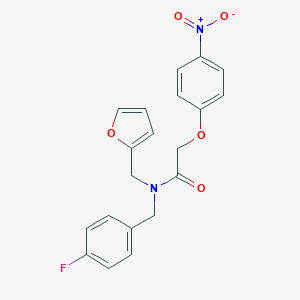
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is a chemical compound with promising potential for scientific research applications. It is a pyrimidine derivative that has been synthesized using various methods and has been shown to have significant biological activity.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of cell growth and division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide has been shown to have significant biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the proliferation of bacteria. In addition, it has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is its broad spectrum of activity against cancer cells, bacteria, and inflammatory diseases. It also has low toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation is that the mechanism of action is not fully understood, and more research is needed to determine the optimal dosage and administration route for different diseases.
Orientations Futures
There are several future directions for research on 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide. One direction is to further investigate the mechanism of action and identify potential targets for drug development. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, more research is needed to determine the optimal dosage and administration route for different diseases. Finally, the potential for combination therapy with other drugs should be explored to enhance the efficacy of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide.
Méthodes De Synthèse
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide has been synthesized using various methods, including reaction of 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylic acid with 4-ethoxy-2-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. After the reaction is complete, the product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide has been shown to have potential for scientific research applications. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory activity, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, it has been reported to have antibacterial activity against gram-positive bacteria, making it a potential candidate for the development of new antibiotics.
Propriétés
Nom du produit |
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide |
|---|---|
Formule moléculaire |
C15H15ClN4O6S |
Poids moléculaire |
414.8 g/mol |
Nom IUPAC |
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H15ClN4O6S/c1-3-26-9-5-6-11(12(7-9)20(22)23)18-14(21)13-10(16)8-17-15(19-13)27(24,25)4-2/h5-8H,3-4H2,1-2H3,(H,18,21) |
Clé InChI |
WORYASGELNKPKM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC)[N+](=O)[O-] |
SMILES canonique |
CCOC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-4-(3,4-dimethoxyphenyl)-5-(2-methoxyethyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254443.png)
![6,8-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B254445.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B254446.png)



![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254456.png)
![2-{5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B254463.png)
![N-[4-(dimethylamino)benzyl]-2-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B254465.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B254467.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide](/img/structure/B254468.png)
![(5Z)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254474.png)
![(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254475.png)
![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile](/img/structure/B254478.png)